molecular formula C12H23BO3 B3325978 4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane CAS No. 2249826-22-8

4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane

Cat. No.: B3325978
CAS No.: 2249826-22-8
M. Wt: 226.12
InChI Key: IPGDTKLIAIPNJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula: C₁₂H₂₃BO₃ Molecular Weight: 226.12 g/mol CAS No.: 2249826-22-8 Structure: Features a pinacol boronate ester core (1,3,2-dioxaborolane) with a tetrahydro-2H-pyran-4-ylmethyl substituent. The tetrahydro-2H-pyran group provides a saturated six-membered oxygen-containing ring, enhancing steric bulk and influencing solubility and reactivity . Applications: Used in cross-electrophile coupling reactions, particularly in synthetic organic chemistry for C–B bond functionalization . Hazards: Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(oxan-4-ylmethyl)-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-10-5-7-14-8-6-10/h10H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGDTKLIAIPNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2249826-22-8
Record name 4,4,5,5-tetramethyl-2-[(oxan-4-yl)methyl]-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane can be achieved through several synthetic routes. One common method involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with tetrahydro-2H-pyran-4-ylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Chemical Reactions Analysis

4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which releases the coupled product and regenerates the palladium catalyst .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
Main Compound (2249826-22-8) C₁₂H₂₃BO₃ 226.12 Tetrahydro-2H-pyran-4-ylmethyl group attached to dioxaborolane
4,4,5,5-Tetramethyl-2-(2,2,6,6-tetramethyl-3,6-dihydro-2H-pyran-4-yl)-1,3,2-dioxaborolane (1142363-56-1) C₁₅H₂₇BO₃ 266.19 Partially unsaturated dihydro-2H-pyran ring with additional methyl groups
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran (287944-16-5) C₁₁H₁₉BO₃ 210.08 Dihydro-2H-pyran ring (partial unsaturation)
2-(Chloro(tetrahydro-2H-pyran-4-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (N/A) C₁₂H₂₃BClO₃ 261.14 Chlorine substitution on the tetrahydro-2H-pyranmethyl group
4,4,5,5-Tetramethyl-2-(4-(tetrahydro-2H-pyran-4-yl)thiophen-2-yl)-1,3,2-dioxaborolane (2223054-39-3) C₁₅H₂₃BO₃S 294.22 Thiophene ring fused with tetrahydro-2H-pyran
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]tetrahydro-2H-pyran (889865-38-7) C₁₆H₂₃BO₄ 298.16 Phenoxy linker between dioxaborolane and tetrahydro-2H-pyran

Physical and Chemical Properties

Property Main Compound 2,2,6,6-Tetramethyl Dihydro-pyran Analog Thiophene-containing Analog Phenoxy-linked Analog
Boiling Point Not reported Not reported Not reported Not reported
Solubility Low (non-polar solvents) Moderate in THF/dioxane High in DMSO Moderate in dichloromethane
Stability Stable under inert atmosphere Air-sensitive due to dihydro group Stable (thiophene conjugation) Stable (aromatic ring)

Key Research Findings

  • Electrochemical Applications : The main compound demonstrated efficacy in nickel-catalyzed alkyl-alkyl cross-couplings with yields up to 70% .
  • Thiophene Analog: Exhibited redshifted UV-Vis absorption compared to non-aromatic analogs, suggesting utility in optoelectronic materials .
  • Dihydro-pyran Analog (CAS 287944-16-5) : Used in photoredox catalysis for cyclobutane synthesis, highlighting its role in radical-based reactions .

Q & A

Q. What are the primary synthetic routes for 4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane?

The compound is typically synthesized via Suzuki-Miyaura coupling precursors or boronic esterification. A common method involves reacting tetrahydro-2H-pyran-4-ylmethyl halides with pinacol borane derivatives under palladium catalysis. For example:

  • Step 1: React tetrahydro-2H-pyran-4-ylmethyl chloride with bis(pinacolato)diboron (B2_2pin2_2) in the presence of Pd(dppf)Cl2_2 catalyst and KOAc base in THF at 80°C for 12 hours .
  • Step 2: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the boronic ester .

Q. How is the compound characterized in academic research settings?

Standard analytical techniques include:

Technique Purpose Example Data
1^1H/13^{13}C NMRConfirm structure and purityδ 1.28 (s, 12H, pinacol CH3_3), δ 3.85 (m, THP-O)
HRMS (ESI)Verify molecular weightCalc. 304.195, Found 304.184
HPLCAssess purity (>95%)Retention time: 8.2 min (C18 column, MeCN/H2_2O)

Q. What are its key applications in medicinal chemistry?

This boronic ester serves as an intermediate in drug discovery:

  • Suzuki Coupling: Cross-couples with aryl halides to generate biaryl motifs for kinase inhibitors .
  • Prodrug Design: The tetrahydro-2H-pyran (THP) group enhances solubility for in vivo studies .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Critical parameters include:

  • Catalyst Loading: Reduce Pd(dppf)Cl2_2 to 0.5 mol% to minimize metal contamination .
  • Solvent Choice: Replace THF with 1,4-dioxane for improved solubility at higher concentrations .
  • Temperature Control: Maintain 80°C ± 2°C to prevent THP ring-opening side reactions .

Q. How does the THP group influence the compound’s stability?

The THP moiety stabilizes the boronic ester against hydrolysis but introduces sensitivity to acidic conditions:

  • Storage: Keep at 0–4°C under nitrogen to prevent THP ring degradation .
  • In Situ Deprotection: Use HCl (1M in dioxane) to remove THP prior to coupling reactions .

Q. What strategies resolve contradictions in spectroscopic data for this compound?

Discrepancies in 1^1H NMR (e.g., THP proton splitting) often arise from stereochemical or solvent effects:

  • Variable-Temperature NMR: Conduct experiments at −40°C to resolve overlapping signals .
  • 2D NMR (COSY, HSQC): Assign ambiguous peaks by correlating 1^1H and 13^{13}C shifts .

Q. How is the compound used in materials science?

It enables the synthesis of π-conjugated polymers for optoelectronics:

  • Polymerization: Co-polymerize with fluorene derivatives via Miyaura borylation (e.g., PFD-Bpin: λem_{em} = 450 nm) .
  • Doping Studies: Boron incorporation enhances charge transport in organic semiconductors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-tetramethyl-2-((tetrahydro-2H-pyran-4-yl)methyl)-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.